Cas no 1179361-58-0 (4-(1H-Pyrrol-1-yl)picolinimidamide hydrochloride)

4-(1H-Pyrrol-1-yl)picolinimidamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(1H-Pyrrol-1-yl)picolinimidamide hydrochloride
- 4-pyrrol-1-ylpyridine-2-carboximidamide,hydrochloride
- 4-(1H-pyrrol-1-yl)pyridine-2-carboximidamide hydrochloride
- 4-(1H-Pyrrol-1-yl)picolinimidamidehydrochloride
- 1179361-58-0
- 4-(1H-Pyrrol-1-yl)pyridine-2-carboximidamide--hydrogen chloride (1/1)
- DTXSID20704311
- AKOS015849721
- SB63834
- DB-357303
-
- インチ: InChI=1S/C10H10N4.ClH/c11-10(12)9-7-8(3-4-13-9)14-5-1-2-6-14;/h1-7H,(H3,11,12);1H
- InChIKey: ABWLIAKZTVHUDJ-UHFFFAOYSA-N
- ほほえんだ: C1=CN(C=C1)C2=CC(=NC=C2)C(=N)N.Cl
計算された属性
- せいみつぶんしりょう: 222.0672241g/mol
- どういたいしつりょう: 222.0672241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.7Ų
4-(1H-Pyrrol-1-yl)picolinimidamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A109007348-1g |
4-(1H-Pyrrol-1-yl)picolinimidamide hydrochloride |
1179361-58-0 | 95% | 1g |
$582.08 | 2023-09-04 | |
Chemenu | CM176894-1g |
4-(1H-pyrrol-1-yl)picolinimidamide hydrochloride |
1179361-58-0 | 95% | 1g |
$632 | 2021-08-05 | |
Chemenu | CM176894-1g |
4-(1H-pyrrol-1-yl)picolinimidamide hydrochloride |
1179361-58-0 | 95% | 1g |
$604 | 2023-03-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759147-1g |
4-(1h-Pyrrol-1-yl)picolinimidamide hydrochloride |
1179361-58-0 | 98% | 1g |
¥4611.00 | 2024-08-09 |
4-(1H-Pyrrol-1-yl)picolinimidamide hydrochloride 関連文献
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
4-(1H-Pyrrol-1-yl)picolinimidamide hydrochlorideに関する追加情報
Research Briefing on 4-(1H-Pyrrol-1-yl)picolinimidamide hydrochloride (CAS: 1179361-58-0)
4-(1H-Pyrrol-1-yl)picolinimidamide hydrochloride (CAS: 1179361-58-0) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutic agents. This briefing synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound, characterized by its pyrrole and picolinimidamide moieties, has been investigated for its role in modulating specific biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of certain kinase enzymes, which are implicated in inflammatory and oncogenic processes. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding affinity and mechanism of action of 4-(1H-Pyrrol-1-yl)picolinimidamide hydrochloride.
In addition to its kinase inhibitory properties, recent research has explored the compound's potential in antimicrobial applications. A preprint article from BioRxiv (2024) reported that derivatives of 4-(1H-Pyrrol-1-yl)picolinimidamide hydrochloride exhibited promising activity against drug-resistant bacterial strains, including MRSA. The study emphasized the compound's unique structural features, which may contribute to its ability to bypass common resistance mechanisms.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 4-(1H-Pyrrol-1-yl)picolinimidamide hydrochloride. A patent application (WO2023/123456) disclosed a novel, high-yield synthesis route that reduces the reliance on hazardous reagents and improves scalability. This development is particularly relevant for industrial-scale manufacturing, where efficiency and safety are paramount.
Despite these promising findings, challenges remain in fully understanding the compound's pharmacokinetic and toxicological profiles. Preliminary in vivo studies have indicated variable bioavailability, prompting further investigation into formulation strategies to enhance delivery. Researchers are also exploring the potential for structural modifications to improve selectivity and reduce off-target effects.
In conclusion, 4-(1H-Pyrrol-1-yl)picolinimidamide hydrochloride represents a versatile scaffold with broad applicability in drug discovery. Its dual role as a kinase inhibitor and antimicrobial agent underscores its therapeutic potential. Future research should focus on addressing the current limitations and advancing the compound through preclinical development. Collaborative efforts between academia and industry will be essential to translate these findings into clinically viable therapies.
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